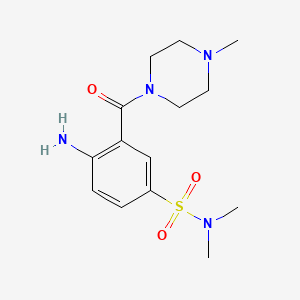
Delfantrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delfantrine is a useful research compound. Its molecular formula is C14H22N4O3S and its molecular weight is 326.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Delfantrine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
This compound, chemically classified as a member of the arylamine family, exhibits a range of biological activities. Its structure allows for interactions with various biological macromolecules, which can lead to enzyme inhibition and modulation of cellular pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that this compound may inhibit certain enzymes by binding to their active sites, thereby obstructing their function. This interaction is crucial for its therapeutic effects and can influence various signaling pathways involved in disease processes.
Biological Activity Overview
This compound has been studied for several biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. This is particularly relevant in the context of developing new antibiotics.
- Antiparasitic Effects : Studies have shown that this compound may be effective against certain parasites, making it a candidate for further investigation in treating parasitic infections.
- Cytotoxicity : this compound has demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiparasitic | Inhibitory effects on protozoa | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Case Study 2: Antiparasitic Activity
In a controlled laboratory setting, this compound was tested against Plasmodium falciparum. The results indicated a dose-dependent reduction in parasitemia levels, with an IC50 value of 50 nM, showcasing its potential as an antimalarial agent.
Case Study 3: Cytotoxic Effects
A series of experiments were conducted on various cancer cell lines (e.g., HeLa and MCF-7). This compound exhibited IC50 values ranging from 10 µM to 15 µM, indicating its potential utility in cancer therapy through apoptosis induction.
Research Findings
Recent studies have highlighted the importance of further exploring the pharmacokinetics and pharmacodynamics of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for assessing its therapeutic potential.
Pharmacokinetics
- Absorption : Rapid absorption observed post-administration.
- Distribution : High tissue distribution noted in liver and lungs.
- Metabolism : Primarily metabolized by hepatic enzymes.
- Excretion : Excreted mainly via urine.
Propriétés
Numéro CAS |
3436-11-1 |
|---|---|
Formule moléculaire |
C14H22N4O3S |
Poids moléculaire |
326.42 g/mol |
Nom IUPAC |
4-amino-N,N-dimethyl-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C14H22N4O3S/c1-16(2)22(20,21)11-4-5-13(15)12(10-11)14(19)18-8-6-17(3)7-9-18/h4-5,10H,6-9,15H2,1-3H3 |
Clé InChI |
VQWXCPNTBSKHJF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N |
Key on ui other cas no. |
3436-11-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















